Pd-1/pd-l1 inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PD-1/PD-L1 inhibitor 1 is a type of drug that blocks the interaction between PD-1 and PD-L1 proteins . These proteins are immune checkpoint proteins present on the surface of cells . The interaction of these proteins is involved in the suppression of the immune system . PD-1/PD-L1 inhibitors are emerging as a front-line treatment for several types of cancer .

Synthesis Analysis

The synthesis of PD-1/PD-L1 inhibitors involves complex chemical processes . For example, a series of novel derivatives featuring a difluoromethyleneoxy linkage were designed . Compound 43 was identified as the most promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay .

Molecular Structure Analysis

The molecular structure of PD-1/PD-L1 inhibitors is complex and varies depending on the specific inhibitor . For instance, biphenyl derivatives are small-molecule inhibitors of PD-1/PD-L1 with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Chemical Reactions Analysis

The chemical reactions involved in the action of PD-1/PD-L1 inhibitors are complex and involve multiple steps . For instance, the synthesis of difluoromethyleneoxy derivatives involves reactions with Pd(PPh3)4, Na2CO3, dioxane, H2O, and other compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of PD-1/PD-L1 inhibitors vary depending on the specific inhibitor. For instance, PD-1/PD-L1 inhibitor 1 blocks the PD-1/PD-L1 interaction with an IC50 of 6 nM in a cell-free HTRF assay .

Wissenschaftliche Forschungsanwendungen

Treatment of Non-Small Cell Lung Cancer (NSCLC)

PD-1/PD-L1 inhibitors have been used in combination with chemotherapy for the treatment of advanced non-small-cell lung cancer (NSCLC). This study aimed to identify metabolites linked to treatment outcomes in patients with advanced NSCLC undergoing first-line or second-line therapy with PD-1 inhibitors plus chemotherapy .

Improvement of Anticancer Efficacy

The anticancer efficacy of PD-1/PD-L1 blockade can be improved via combination therapy and PD-L1 regulation. This treatment is greatly limited by its low response rates in certain cancers, lack of known biomarkers, immune-related toxicity, innate and acquired drug resistance, etc. Overcoming these limitations would significantly expand the anticancer applications of PD-1/PD-L1 blockade and improve the response rate and survival time of cancer patients .

Remodeling of the Tumor Microenvironment

PD-1/PD-L1 inhibitors are extensively used in the treatment of many cancers in clinics. These inhibitors restore the suppressed antitumor immune response and inhibit tumor progression by blocking the PD-1/PD-L1 signaling .

Therapy for Terminal Melanoma, NSCLC, and Renal Cell Carcinoma (RCC)

Nivolumab and pembrolizumab have been given permission for the therapy of terminal melanoma, NSCLC, and RCC by targeting PD1 and blocking its interaction with PDL1 and PDL2 .

Enhancement of Tumor Immunosurveillance and Anti-tumor Immune Responses

PD-1/PD-L1 inhibitors are used to shift the balance toward immune activation, further enhancing tumor immunosurveillance and anti-tumor immune responses .

Combination Therapy with Other Standard Treatments

Several strategies have been proposed to solve the limitations of anti-PD-1/PD-L1 treatment, including combination therapy with other standard treatments, such as chemotherapy, radiotherapy, targeted therapy, anti-angiogenic therapy, other immunotherapies and even diet control .

Safety And Hazards

Zukünftige Richtungen

The future of PD-1/PD-L1 inhibitors lies in combination therapies . Combining PD-1/PD-L1 inhibitors with other therapies, such as chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, and more, has shown promising results . Furthermore, research into inhibitors targeting novel immune checkpoints is an important direction for future research .

Eigenschaften

IUPAC Name |

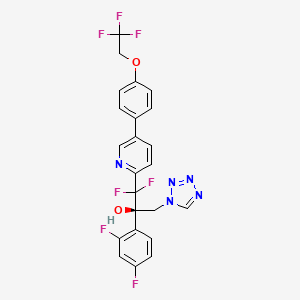

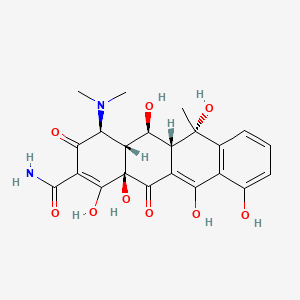

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOYJODMIAUJHH-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pd-1/pd-l1 inhibitor 1 | |

Q & A

Q1: What makes PD-1/PD-L1 inhibitors a promising treatment avenue for urothelial carcinoma, particularly in the context of DNA damage response?

A1: While platinum-based chemotherapy has been the standard treatment for urothelial carcinoma, identifying predictive biomarkers for treatment response has been challenging. Recent research using high-throughput sequencing technologies has revealed a high prevalence of molecular alterations in DNA damage response and repair (DDR) genes within this cancer type []. Interestingly, these alterations might correlate with sensitivity not only to platinum-based therapies but also to immune checkpoint blockade, including PD-1/PD-L1 inhibitors []. This suggests that targeting the DDR pathway in conjunction with immunotherapy could be a promising therapeutic strategy. Further research is needed to fully elucidate the interplay between DDR alterations and response to PD-1/PD-L1 inhibition in urothelial carcinoma.

Q2: What are the current challenges in utilizing PD-1/PD-L1 inhibitors for urothelial carcinoma treatment?

A2: Although demonstrating promising results, a considerable number of urothelial carcinoma patients do not respond effectively to anti-PD-1/PD-L1 therapy []. Identifying reliable biomarkers that can predict treatment response is crucial for maximizing the benefit to patients while minimizing unnecessary exposure to potential side effects. Additionally, research is ongoing to understand the mechanisms behind resistance to these therapies and explore novel immune checkpoint molecules as potential therapeutic targets []. Combining immunotherapy with other treatment modalities, such as chemotherapy or radiotherapy, is also being actively investigated to enhance treatment efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.